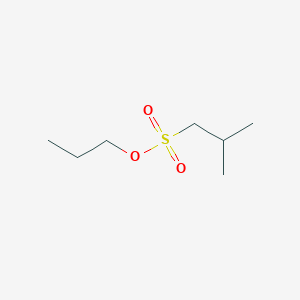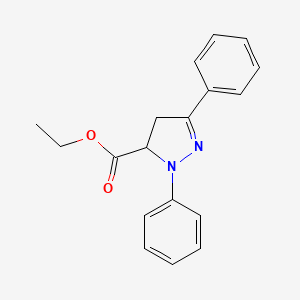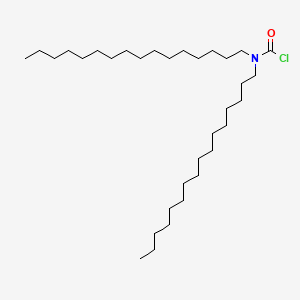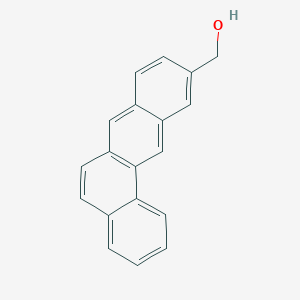
(Tetraphen-10-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetraphen-10-YL)methanol is a chemical compound known for its unique structure and properties. It consists of a tetraphenyl group attached to a methanol moiety. This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their stability and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tetraphen-10-YL)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated systems to ensure precise control over reaction parameters. The process may also include purification steps such as distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (Tetraphen-10-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
(Tetraphen-10-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of (Tetraphen-10-YL)methanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Tetraphenylene: Another polycyclic aromatic hydrocarbon with a similar structure but different properties.
Tetraphenylmethane: A related compound with a central carbon atom bonded to four phenyl groups.
Tetraphenylethene: Known for its aggregation-induced emission properties
Properties
CAS No. |
80589-16-8 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
benzo[a]anthracen-10-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-13-5-6-15-10-16-8-7-14-3-1-2-4-18(14)19(16)11-17(15)9-13/h1-11,20H,12H2 |
InChI Key |
WZRAWIDAAQPOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
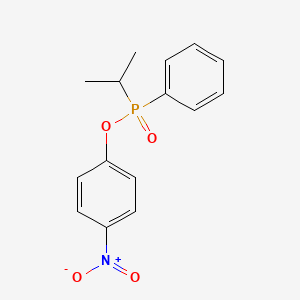
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
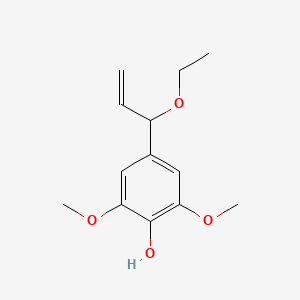
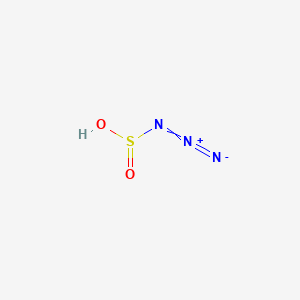
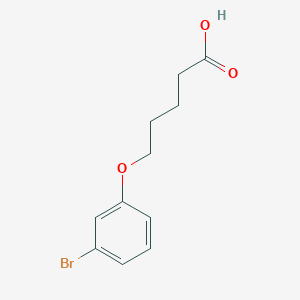
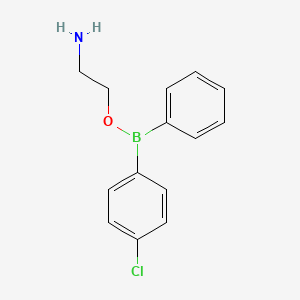
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
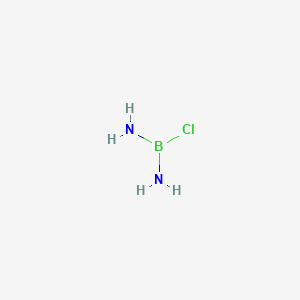
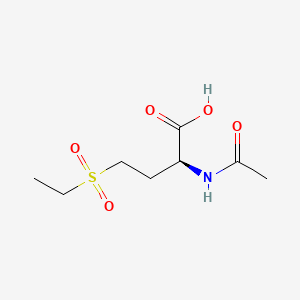
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
